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Overview
Description
Tralomethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is used to control a wide range of agronomic pests and household insects. The compound works by modifying the gating kinetics of sodium channels in neurons, leading to prolonged depolarization, uncontrolled spasming, paralysis, and eventual death of the insect .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tralomethrin can be synthesized through various methods. One common route involves the reaction of tetrabromothrin with α-cyano-m-phenoxybenzyl alcohol. This process includes an exchange reaction followed by an addition reaction .
Industrial Production Methods: In industrial settings, the production of tralomethrin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, bromination, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tralomethrin undergoes several types of chemical reactions, including:
Oxidation: Tralomethrin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: Tralomethrin can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of tralomethrin .
Scientific Research Applications
Tralomethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical reactions.
Biology: Employed in research on insect physiology and neurobiology due to its effects on sodium channels.
Medicine: Investigated for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.
Industry: Utilized in agricultural practices to protect crops from pests, thereby increasing yield and reducing crop loss
Mechanism of Action
Tralomethrin exerts its effects by modifying the gating kinetics of sodium channels in neurons. It increases the length of time the sodium channel remains open after a stimulus, leading to prolonged depolarization of the neuron. This results in uncontrolled spasming, paralysis, and eventual death of the insect. The molecular targets involved are the sodium channels in the neuronal membranes .
Comparison with Similar Compounds
- Deltamethrin
- Permethrin
- Cypermethrin
- Lambda-cyhalothrin
Comparison: Tralomethrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a tetrabromoethyl group. This structure imparts distinct physicochemical properties, such as higher potency and longer residual activity compared to other pyrethroids. Additionally, tralomethrin’s effectiveness against a broad spectrum of pests, including those resistant to other insecticides, makes it a valuable tool in pest management .
Properties
CAS No. |
1375081-91-6 |
---|---|
Molecular Formula |
C22H19Br4NO3 |
Molecular Weight |
665.0 g/mol |
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |
InChI Key |
YWSCPYYRJXKUDB-KAKFPZCNSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Origin of Product |
United States |
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